2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Select 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (≥98% purity) for your synthesis needs. Its LogP of 1.64 positions it within Lipinski's optimal range for oral bioavailability. Unlike more lipophilic analogs (e.g., CF₃ or Cl-substituted phenyl derivatives), this unsubstituted phenyl variant enables systematic SAR studies. The reactive chloromethyl group and experimentally confirmed UV absorption maximum of 304 nm make it a valuable intermediate for bioactive compound libraries, fluorescent sensors, and high-throughput experimentation. Supplied as a crystalline solid for accurate robotic dispensing.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 33575-83-6
Cat. No. B1296746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
CAS33575-83-6
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyAGLNTFQAHIRTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Materials Science


2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6) is a heterocyclic compound consisting of a 1,3,4-oxadiazole core substituted with a reactive chloromethyl group at the 2-position and a phenyl ring at the 5-position [1]. The molecule possesses a molecular weight of 194.62 g/mol and a molecular formula of C₉H₇ClN₂O, and is typically supplied as a crystalline solid with purities ranging from 95% to 98% [1]. The oxadiazole scaffold confers chemical stability and desirable physicochemical properties, while the electrophilic chloromethyl handle enables facile conjugation with diverse nucleophiles, positioning this compound as a strategically valuable intermediate in the synthesis of biologically active molecules and functional materials [1].

Why Generic Substitution of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is Not Advisable: The Critical Influence of Aryl Substituents on Physicochemical and Photophysical Profiles


Within the 1,3,4-oxadiazole class, even subtle modifications to the aryl substituent at the 5-position drastically alter key molecular properties such as lipophilicity, electron density, and steric bulk, which in turn govern solubility, membrane permeability, and interactions with biological targets or material matrices [1][2]. For instance, replacing the unsubstituted phenyl ring with electron-withdrawing groups like -CF₃ or -Cl, or with heteroaromatic systems like pyridine, significantly shifts the compound's LogP value and absorption/emission spectra [1][2][3]. These physicochemical divergences mean that a seemingly similar chloromethyl-oxadiazole analog cannot be assumed to behave equivalently in a given synthetic sequence or biological assay. The quantitative evidence presented below demonstrates precisely where 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole offers a defined, verifiable performance profile that distinguishes it from its closest structural analogs [1][2][3].

Quantitative Differentiation of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (33575-83-6) Against Closest Analogs


Lipophilicity Benchmark: Measured LogP of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole Establishes a Baseline for Unsubstituted Phenyl Oxadiazoles

The experimental LogP (octanol-water partition coefficient) for 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is 1.64, representing a moderate lipophilicity baseline for this scaffold [1]. In contrast, the 2-(trifluoromethyl)phenyl analog exhibits a substantially higher LogP due to the electron-withdrawing and lipophilic -CF₃ group, while the 4-chlorophenyl analog shows a LogP of approximately 2.10 . This quantitative difference of ~0.46 log units corresponds to a nearly 3-fold difference in partition ratio, directly impacting membrane permeability and compound solubility [1].

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Fluorescence Spectral Signature: Distinct λmax,abs and Emission Color Differentiate 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole from Aryl-Substituted Analogs

UV-vis absorption spectroscopy reveals that 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole exhibits a maximum absorption wavelength (λmax) of 304 nm in DMF solution, a characteristic signature of the unsubstituted phenyl-oxadiazole chromophore [1]. The series of six 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds studied by Zhang et al. all displayed strong purple fluorescence emission in DMF, but with variations in λmax depending on the aryl substituent [1]. For example, electron-donating or electron-withdrawing groups on the phenyl ring induce bathochromic or hypsochromic shifts, respectively, altering the compound's suitability for specific optoelectronic applications [1].

Materials Science Optoelectronics Fluorescent Probes

Purity and Physical Form Specification: 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is Readily Available in High-Purity Crystalline Form for Reproducible Research

Commercially, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (33575-83-6) is reliably supplied with a minimum purity of 97% (HPLC) and as a crystalline powder, as per Thermo Scientific and Bidepharm specifications . This contrasts with certain analogs, such as the 4-chlorophenyl derivative, which may be offered at 95% purity or as an oil, potentially impacting weighing accuracy, stability, and the reproducibility of synthetic procedures . The consistent solid form and high purity of the title compound reduce experimental variability and simplify handling in automated or high-throughput workflows.

Organic Synthesis Quality Control Procurement

Defined Application Scenarios for 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Where Moderate Lipophilicity is Desired

Given its measured LogP of 1.64, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole serves as an optimal core scaffold for constructing compound libraries intended for oral bioavailability. This LogP falls within Lipinski's preferred range (LogP <5), and the compound can be directly compared to more lipophilic analogs (e.g., -CF₃ or -Cl substituted phenyl derivatives) to systematically evaluate the impact of hydrophobicity on cellular permeability and metabolic stability [1].

Synthesis of Fluorescent Probes with a Defined Absorption at 304 nm

The UV-vis absorption maximum of 304 nm in DMF makes this compound a suitable precursor for developing fluorescent sensors or materials that require excitation in the UV-B region. Researchers can exploit the reactive chloromethyl group to conjugate the oxadiazole fluorophore to biomolecules or polymers, creating constructs with predictable optical properties [1].

Precursor for the Synthesis of Antimicrobial 1,3,4-Oxadiazole Derivatives via Nucleophilic Displacement

The chloromethyl moiety functions as a versatile electrophilic handle for introducing diverse pharmacophores. In a representative study, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole was reacted with 5-aryl-1,3,4-oxadiazole-2-thiols to generate a series of organosulfur compounds that exhibited significant in vitro antioxidant activity, as measured by DPPH radical scavenging and molybdenum reduction assays [2]. This demonstrates the compound's utility in accessing novel bioactive chemotypes.

High-Purity Building Block for Automated or High-Throughput Synthesis

With a reliably high commercial purity of ≥97% and a crystalline solid form, this compound is well-suited for use in automated parallel synthesis platforms and high-throughput experimentation. The solid state facilitates accurate robotic dispensing, while the high purity minimizes the risk of side reactions or assay interference, ensuring more robust and reproducible data generation .

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